2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
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Overview
Description
The compound “2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide” is a complex organic molecule. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), linked via an ether bond to an acetamide group. The acetamide is further linked to a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The naphthalene moiety is planar due to the conjugated pi system, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety would have a more three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The ether and amide groups could potentially undergo hydrolysis under acidic or basic conditions. The naphthalene moiety could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be relatively non-polar due to the presence of the naphthalene and tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moieties, suggesting that it would be soluble in organic solvents .Scientific Research Applications
Antiproliferative Activities
This compound has been synthesized and investigated for its antiproliferative activities against a variety of human cancer cell lines. It demonstrated significant activity, particularly against nasopharyngeal carcinoma cell lines, by inhibiting cell proliferation through the alteration of cell division and accumulation of cells in the S phase. This suggests its potential as a therapeutic agent in cancer treatment (I‐Li Chen et al., 2013).
Structural Studies and Co-crystals
Research has also been conducted on the structural aspects of co-crystals and salts of quinoline derivatives having an amide bond, which includes similar compounds. These studies contribute to our understanding of the molecular interactions and the crystalline nature of such compounds, providing insights into their potential applications in materials science (A. Karmakar et al., 2009).
Luminescent Properties
The synthesis and characterization of aryl amide type ligands and their lanthanide complexes, including compounds similar to the one , reveal their luminescent properties. Such findings indicate the potential use of these compounds in the development of new materials for optical applications, such as sensors and light-emitting devices (Wei-Na Wu et al., 2006).
Antitubercular Activity
A related study on 2-(quinolin-4-yloxy)acetamides demonstrated their potent in vitro inhibitory activities against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of these compounds in the development of new antitubercular therapies (K. Pissinate et al., 2016).
Zinc Complex and Fluorescence Spectra
Another study focused on the synthesis and characterization of a zinc complex with an acetamide type ligand bearing a quinolinyloxy unit, demonstrating its strong emission band in solution. Such complexes could be explored for applications in fluorescence-based sensors or imaging techniques (Wu Wei, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-21(14-28-20-7-5-15-3-1-2-4-16(15)13-20)24-19-11-17-6-8-22(27)25-10-9-18(12-19)23(17)25/h1-5,7,11-13H,6,8-10,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWKYLGGPEQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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